N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
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Overview
Description
N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a complex organic compound with a unique structure that includes a dimethylamino group, a propyl chain, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis may involve the reaction of 3-(dimethylamino)propylamine with 4-(chlorosulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine: Shares the dimethylamino propyl group but differs in the rest of the structure.
N-[3-(dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl}amino)-1-methyl-1H-pyrrol-2-yl]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide: Contains a similar dimethylamino propyl group but has a more complex structure with additional functional groups.
Uniqueness
N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O5S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C16H24N2O5S2/c1-18(2)10-3-9-17-16(19)13-4-6-14(7-5-13)25(22,23)15-8-11-24(20,21)12-15/h4-7,15H,3,8-12H2,1-2H3,(H,17,19) |
InChI Key |
XMLJNDUIMGEFJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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